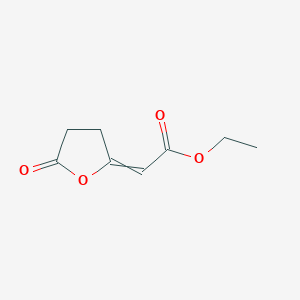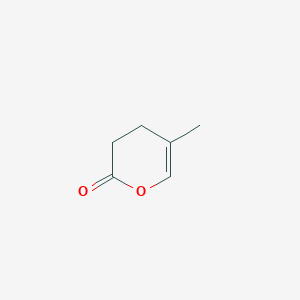octylsulfanium bromide CAS No. 56492-09-2](/img/structure/B14629853.png)
[3-(2-Hydroxybenzamido)propyl](methyl)octylsulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybenzamido)propyloctylsulfanium bromide is a complex organic compound that features a sulfanium ion, an amide group, and a hydroxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine to form 3-(2-hydroxybenzamido)propylamine.
Quaternization: The next step involves the reaction of 3-(2-hydroxybenzamido)propylamine with methyl octyl sulfide in the presence of a strong acid like hydrobromic acid to form the sulfanium ion.
Bromide Addition: Finally, the bromide ion is introduced to form the final compound, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the quaternization step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzene moiety can undergo oxidation reactions to form quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfanium compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound may be used to study the interactions of sulfanium ions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s unique structure could be explored for its potential as an antimicrobial or anticancer agent, given the biological activity of sulfanium ions.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can interact with negatively charged sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity. The hydroxybenzene moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxybenzamido)propyloctylsulfanium chloride
- 3-(2-Hydroxybenzamido)propyloctylsulfanium iodide
- 3-(2-Hydroxybenzamido)propyloctylsulfanium fluoride
Uniqueness
The uniqueness of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, may influence the compound’s reactivity and interactions compared to its chloride, iodide, and fluoride analogs.
Properties
CAS No. |
56492-09-2 |
|---|---|
Molecular Formula |
C19H32BrNO2S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(2-hydroxybenzoyl)amino]propyl-methyl-octylsulfanium;bromide |
InChI |
InChI=1S/C19H31NO2S.BrH/c1-3-4-5-6-7-10-15-23(2)16-11-14-20-19(22)17-12-8-9-13-18(17)21;/h8-9,12-13H,3-7,10-11,14-16H2,1-2H3,(H-,20,21,22);1H |
InChI Key |
JHTKKVZNDCQLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
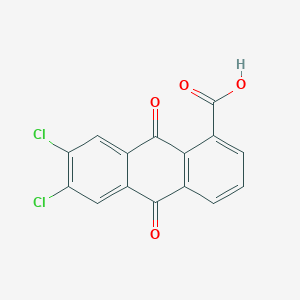
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
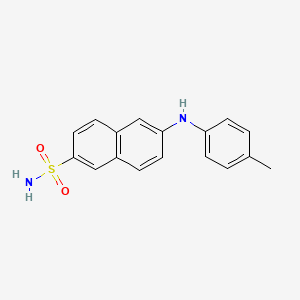


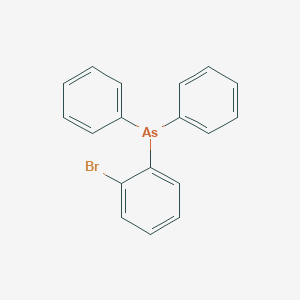
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)




